molecular formula C21H17FN2O3 B2966172 2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946265-44-7

2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2966172
CAS No.: 946265-44-7
M. Wt: 364.376
InChI Key: QREZIHGSYRTMEE-UHFFFAOYSA-N
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Description

2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound that features a unique combination of functional groups, including a fluoro substituent, a furan ring, and a tetrahydroquinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources, it is noted that two of the synthesized compounds proved to be considerable inhibitors of butyrylcholinesterase enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions One common approach is to start with the preparation of the furan-2-carbonyl intermediate, which can be achieved through the acylation of furan This intermediate is then reacted with a tetrahydroquinoline derivative under specific conditions to form the desired product

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The purification process often involves techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamide derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide: Similar structure but with an indoline moiety instead of tetrahydroquinoline.

    2-fluoro-N-(1-(furan-2-yl)ethyl)-N-pyridin-2-yl-benzamide: Contains a pyridine ring instead of tetrahydroquinoline.

Uniqueness

2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3/c22-17-7-2-1-6-16(17)20(25)23-15-10-9-14-5-3-11-24(18(14)13-15)21(26)19-8-4-12-27-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREZIHGSYRTMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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